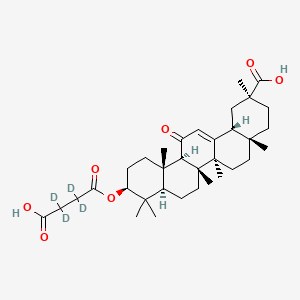
Carbenoxolone-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbenoxolone-d4 is a deuterium-labeled derivative of carbenoxolone, a semi-synthetic compound derived from glycyrrhetinic acid, which is found in the root of the licorice plant. Carbenoxolone is known for its anti-inflammatory properties and has been widely used in the treatment of digestive disorders such as dyspepsia and peptic ulcers . This compound retains these properties and is used primarily in scientific research to study various biological processes and mechanisms.
準備方法
Synthetic Routes and Reaction Conditions: Carbenoxolone-d4 is synthesized by incorporating deuterium into the carbenoxolone molecule. The synthesis typically involves the following steps:
Starting Material: Glycyrrhetinic acid is used as the starting material.
Deuteration: The hydrogen atoms in specific positions of the glycyrrhetinic acid molecule are replaced with deuterium atoms through a series of chemical reactions.
Final Product: The deuterated glycyrrhetinic acid is then converted into this compound through esterification and other chemical modifications.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of glycyrrhetinic acid are subjected to deuteration using deuterium gas or deuterated reagents.
Purification: The deuterated intermediate is purified using techniques such as chromatography.
Conversion to this compound: The purified intermediate is then chemically modified to produce this compound.
化学反応の分析
Types of Reactions: Carbenoxolone-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form carbenoxolone-quinone derivatives.
Reduction: Reduction reactions can convert this compound back to its parent glycyrrhetinic acid derivative.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles are used depending on the desired substitution.
Major Products: The major products formed from these reactions include carbenoxolone-quinone derivatives, reduced glycyrrhetinic acid derivatives, and substituted this compound compounds .
科学的研究の応用
Carbenoxolone-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Industry: Utilized in the development of anti-inflammatory drugs and treatments for digestive disorders.
作用機序
Carbenoxolone-d4 exerts its effects through several mechanisms:
Gap Junction Inhibition: this compound blocks gap junctions by inhibiting connexin proteins, which are essential for cell-to-cell communication.
Pannexin Channel Inhibition: It also inhibits pannexin1 channels, which play a role in ATP release and immune responses.
Enzyme Inhibition: this compound inhibits 11β-hydroxysteroid dehydrogenase, preventing the conversion of inactive cortisone to active cortisol.
類似化合物との比較
Carbenoxolone-d4 is unique compared to other similar compounds due to its deuterium labeling, which enhances its stability and allows for precise tracking in research studies. Similar compounds include:
Carbenoxolone: The non-deuterated parent compound with similar anti-inflammatory properties.
Glycyrrhetinic Acid: The natural precursor found in licorice root.
Deuterated Glycyrrhetinic Acid Derivatives: Other deuterium-labeled derivatives used for similar research purposes.
This compound stands out due to its enhanced stability and utility in tracing and studying complex biological processes.
特性
分子式 |
C34H50O7 |
|---|---|
分子量 |
574.8 g/mol |
IUPAC名 |
(2S,4aS,6aR,6aS,6bR,8aR,10S,12aS,14bR)-10-(3-carboxy-2,2,3,3-tetradeuteriopropanoyl)oxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid |
InChI |
InChI=1S/C34H50O7/c1-29(2)23-10-13-34(7)27(32(23,5)12-11-24(29)41-26(38)9-8-25(36)37)22(35)18-20-21-19-31(4,28(39)40)15-14-30(21,3)16-17-33(20,34)6/h18,21,23-24,27H,8-17,19H2,1-7H3,(H,36,37)(H,39,40)/t21-,23-,24-,27+,30+,31-,32-,33+,34+/m0/s1/i8D2,9D2 |
InChIキー |
OBZHEBDUNPOCJG-ULFJTBQVSA-N |
異性体SMILES |
[2H]C([2H])(C(=O)O)C([2H])([2H])C(=O)O[C@H]1CC[C@]2([C@H](C1(C)C)CC[C@@]3([C@@H]2C(=O)C=C4[C@]3(CC[C@@]5([C@H]4C[C@@](CC5)(C)C(=O)O)C)C)C)C |
正規SMILES |
CC1(C2CCC3(C(C2(CCC1OC(=O)CCC(=O)O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


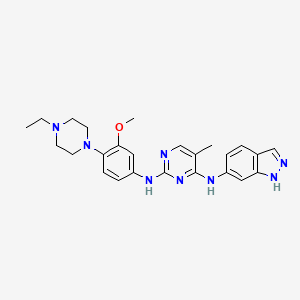
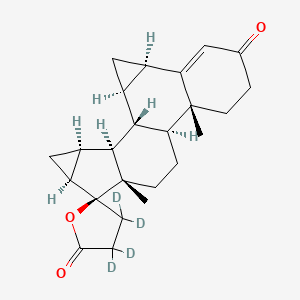
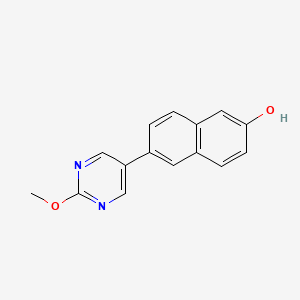
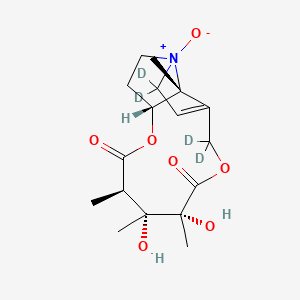
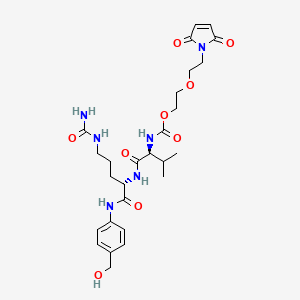
![N'-[2-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1H-imidazole-5-carbonyl]pyridine-2-carbohydrazide](/img/structure/B12422334.png)
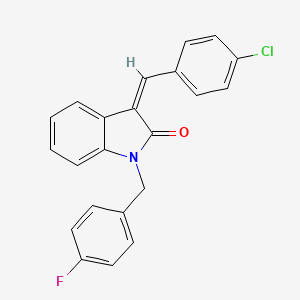
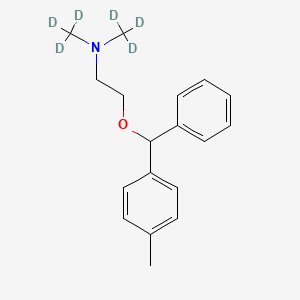
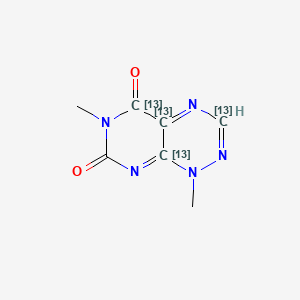
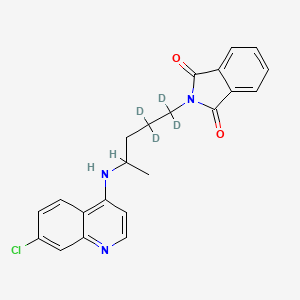
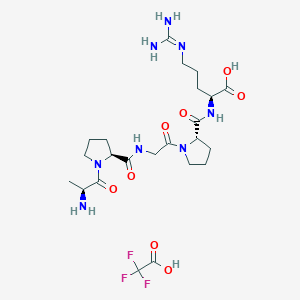
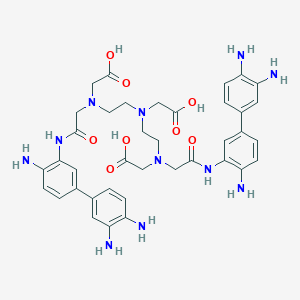

![5-[(2R)-2-[5-fluoro-2-(2,2,2-trifluoroethoxy)phenyl]pyrrolidin-1-yl]-3-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B12422396.png)
